
Risdiplam-hydroxylate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risdiplam-hydroxylate-d6 is a deuterated form of Risdiplam-hydroxylate, which is a tritium substitute. Risdiplam itself is an orally administered, centrally and peripherally distributed survival motor neuron 2 (SMN2) pre-mRNA splicing modifier that increases survival motor neuron protein levels. This compound is primarily used in the treatment of spinal muscular atrophy (SMA), a rare neuromuscular disorder .
Méthodes De Préparation
The preparation of Risdiplam-hydroxylate-d6 involves the synthesis of its crystalline polymorphs. The process includes the following steps:
Synthesis of the Core Structure: The core structure of Risdiplam is synthesized through a series of chemical reactions involving heterocyclic compounds.
Deuteration: The hydrogen atoms in the hydroxylate group are replaced with deuterium atoms to form this compound.
Crystallization: The compound is then crystallized to obtain the desired polymorphic form
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound.
Analyse Des Réactions Chimiques
Risdiplam-hydroxylate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The hydroxylate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Risdiplam-hydroxylate-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of deuterated analogs and their chemical properties.
Biology: The compound is utilized in research related to the survival motor neuron protein and its role in cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating spinal muscular atrophy and other neuromuscular disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting genetic disorders
Mécanisme D'action
Risdiplam-hydroxylate-d6 exerts its effects by modifying the splicing of SMN2 pre-mRNA, leading to an increase in the production of functional survival motor neuron protein. This protein is crucial for the maintenance of motor neurons, and its deficiency leads to spinal muscular atrophy. The compound enhances the binding of U1 small nuclear ribonucleoprotein to the 5’ splice sites, promoting the inclusion of exon 7 in the SMN2 mRNA .
Comparaison Avec Des Composés Similaires
Risdiplam-hydroxylate-d6 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Risdiplam: The non-deuterated form used in the treatment of spinal muscular atrophy.
Nusinersen: Another SMN2 splicing modifier, but administered intrathecally.
Branaplam: A small molecule splicing modifier with a similar mechanism of action
This compound stands out due to its oral bioavailability and the potential for improved therapeutic outcomes.
Propriétés
Formule moléculaire |
C22H23N7O2 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |
Clé InChI |
QDCCRWMQPQCJSO-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
SMILES canonique |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



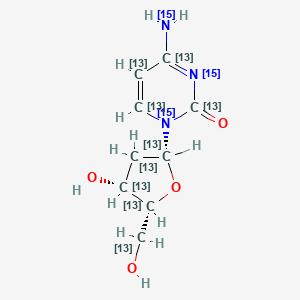
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
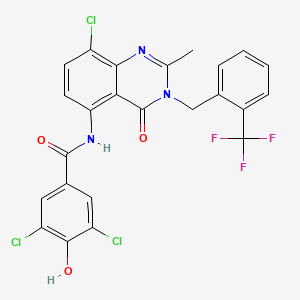
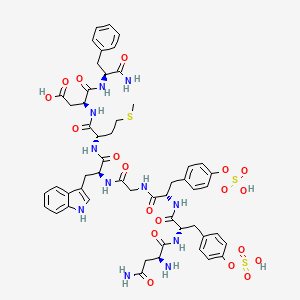
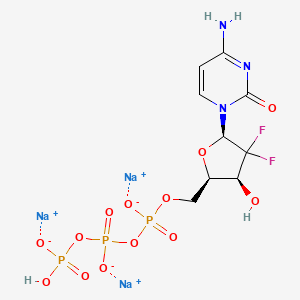


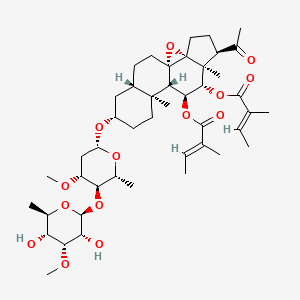
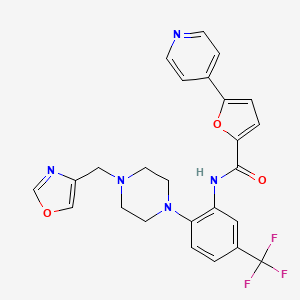
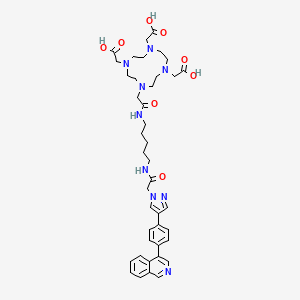
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
